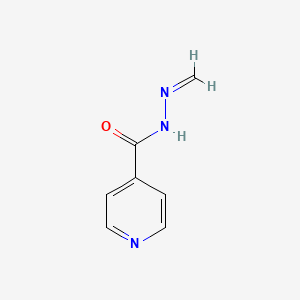
n'-Methylidenepyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n’-Methylidenepyridine-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is derived from pyridine, a valuable nitrogen-based heterocyclic compound widely used in pharmaceuticals, agrochemicals, and various chemical industries .
Vorbereitungsmethoden
The synthesis of n’-Methylidenepyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and formaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
n’-Methylidenepyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with altered functional groups.
Substitution: n’-Methylidenepyridine-4-carbohydrazide can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
n’-Methylidenepyridine-4-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, n’-Methylidenepyridine-4-carbohydrazide is investigated for its antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Wirkmechanismus
The mechanism of action of n’-Methylidenepyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed bioactivity .
The molecular targets and pathways involved in its mechanism of action vary depending on the specific application. For example, in antimicrobial research, the compound may disrupt bacterial cell walls or inhibit essential enzymes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
n’-Methylidenepyridine-4-carbohydrazide can be compared with other Schiff base derivatives and pyridine-based compounds. Similar compounds include:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base derivative with distinct substituents, which may result in different reactivity and bioactivity.
4,4′-Trimethylenedipiperidine: A piperidine derivative that serves as a safer and greener alternative for certain reactions, highlighting the diversity of nitrogen-based heterocyclic compounds.
The uniqueness of n’-Methylidenepyridine-4-carbohydrazide lies in its specific structural features and the resulting bioactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
4813-02-9 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
N-(methylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H7N3O/c1-8-10-7(11)6-2-4-9-5-3-6/h2-5H,1H2,(H,10,11) |
InChI-Schlüssel |
ZBUGKLFQZNDYHC-UHFFFAOYSA-N |
Kanonische SMILES |
C=NNC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)
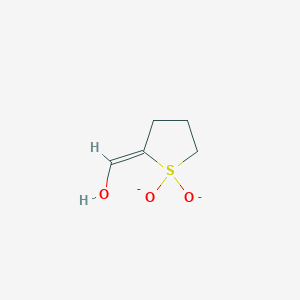
![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)
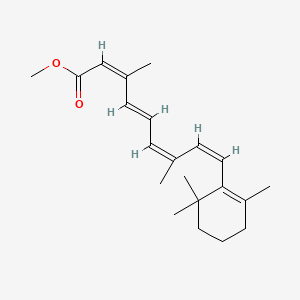
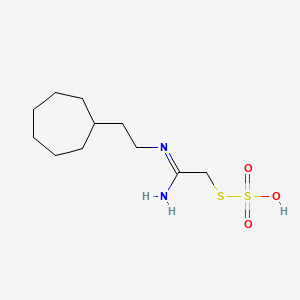
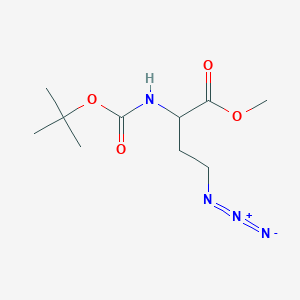
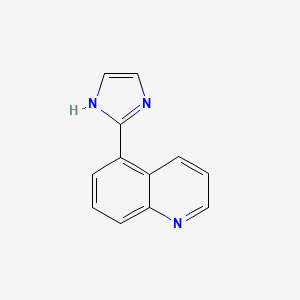
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
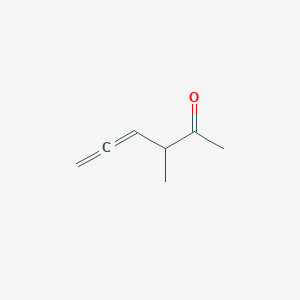
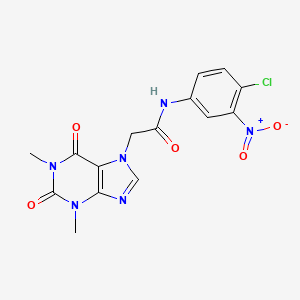
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
